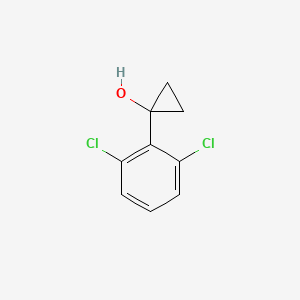
1-(2,6-Dichlorophenyl)cyclopropan-1-ol
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
Studies on the crystal structure of related compounds, such as cyproconazole, highlight their significance in understanding the molecular configuration and interactions within crystals. For example, cyproconazole, a conazole fungicide, shows how molecular structures link through hydrogen bonds and weak interactions, forming columns along the crystal axis (Kang et al., 2015).
Stereocontrolled Synthesis
Research on stereocontrolled approaches to cyclopropanes, including 1-hydroxycyclopropanes, demonstrates the importance of these compounds in synthesizing stereochemically complex molecules. This involves procedures like 1,3-dipolar cycloaddition followed by reduction, showcasing their versatility in organic synthesis (Baird et al., 2001).
Chiral Stationary Phases
Cyclopropyl derivatives have been applied as chiral stationary phases in chromatography. The synthesis of cyclodextrin derivatives substituted with cyclopropyl groups enables the separation of racemic compounds, illustrating their utility in analytical chemistry (Shi et al., 2002).
Catalytic Enantioselective Synthesis
Research demonstrates the use of cyclopropyl derivatives in catalytic enantioselective synthesis, for instance, in the production of cibenzoline and analogues. Such processes highlight the cyclopropyl group's role in achieving high enantiomeric excesses in the synthesis of pharmacologically relevant compounds (Miura et al., 2006).
Ring-opening Reactions
Donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, undergo ring-opening dichlorination, showcasing the reactivity of cyclopropyl derivatives towards forming products with chlorine atoms adjacent to donor and acceptor groups. This illustrates their application in synthetic organic chemistry (Garve et al., 2014).
properties
IUPAC Name |
1-(2,6-dichlorophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYYBUFJDSTZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



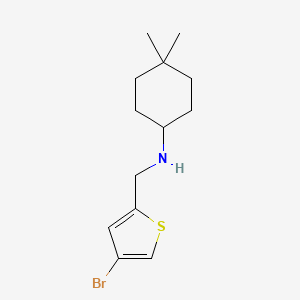
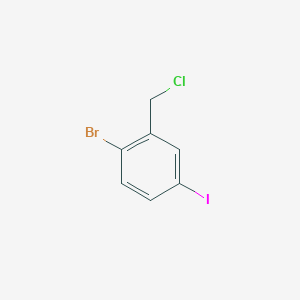
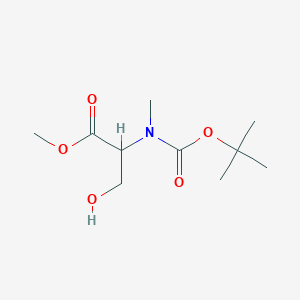
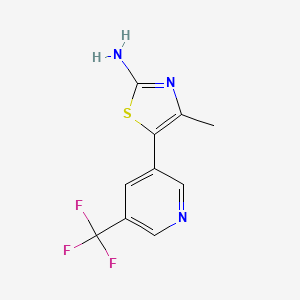
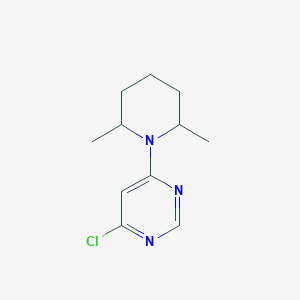

![2-ethyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1467869.png)

![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1467876.png)

![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethanone](/img/structure/B1467880.png)
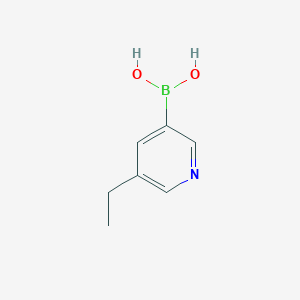
![7,8-Difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1467884.png)
![Carbamic acid,N-[2-[[[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino]carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1467886.png)